4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}butanoic acid
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Overview
Description
4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}butanoic acid is a complex organic compound with the molecular formula C11H13N3O5S This compound features a benzimidazole core, which is a bicyclic structure composed of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}butanoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Sulfonyl Group: The benzimidazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.
Attachment of the Butanoic Acid Moiety: Finally, the sulfonylated benzimidazole is coupled with a butanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The sulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
- 2-Oxo-1-benzimidazolinebutyric acid
- 4-(2-Oxo-3H-benzimidazol-1-yl)butanoic acid
Uniqueness
4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}butanoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13N3O5S |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H13N3O5S/c15-10(16)2-1-5-12-20(18,19)7-3-4-8-9(6-7)14-11(17)13-8/h3-4,6,12H,1-2,5H2,(H,15,16)(H2,13,14,17) |
InChI Key |
FXKCSJQLAMJHHZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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